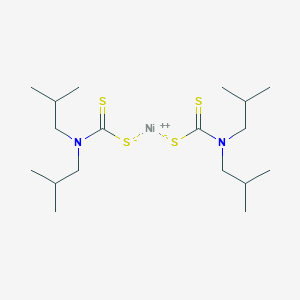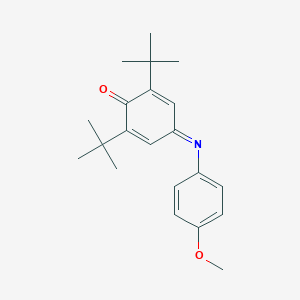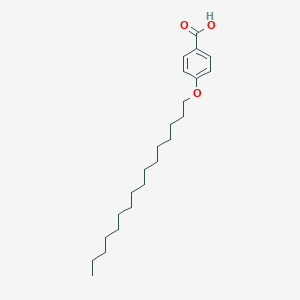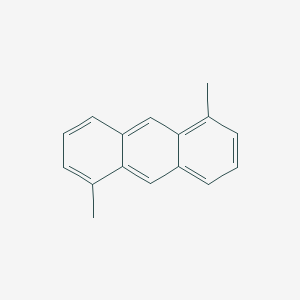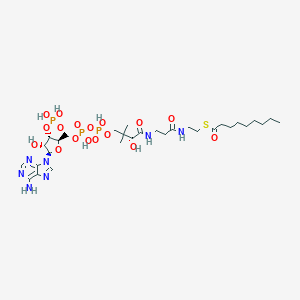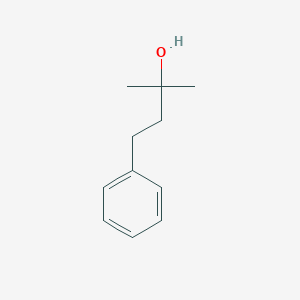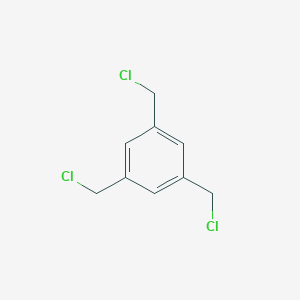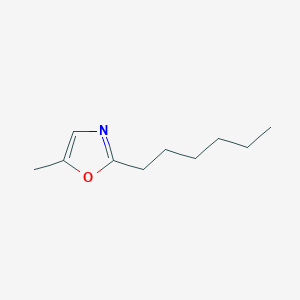
Oxazole, 2-hexyl-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-hexyl-5-methyl- is an organic compound that belongs to the oxazole family. It is a heterocyclic compound that contains an oxygen and nitrogen atom in its five-membered ring structure. Oxazole, 2-hexyl-5-methyl- has shown potential as a useful building block in various organic syntheses and has gained attention in scientific research due to its unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of Oxazole, 2-hexyl-5-methyl- is not well understood. However, it is believed that its unique chemical structure allows it to interact with biological molecules in a specific manner. It has been shown to interact with DNA and RNA, which may explain its potential use as a building block for the synthesis of new organic compounds. Additionally, Oxazole, 2-hexyl-5-methyl- has been shown to interact with metal ions, which may explain its potential use as a ligand in coordination chemistry.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Oxazole, 2-hexyl-5-methyl- are not well understood. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments. It has been shown to have antimicrobial activity against various bacterial and fungal strains, which may be due to its interaction with biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Oxazole, 2-hexyl-5-methyl- in laboratory experiments is its high purity and stability. It can be synthesized with high yields and is generally considered to be a reliable building block for the synthesis of new organic compounds. However, one limitation is its relatively high cost compared to other organic compounds. Additionally, its mechanism of action is not well understood, which may limit its use in certain scientific research applications.
Orientations Futures
There are several future directions for the study of Oxazole, 2-hexyl-5-methyl-. One direction is the synthesis of new organic compounds using Oxazole, 2-hexyl-5-methyl- as a building block. These compounds can be studied for their potential use in various scientific research applications, such as organic electronics and coordination chemistry. Another direction is the study of the biochemical and physiological effects of Oxazole, 2-hexyl-5-methyl-. This may lead to the discovery of new antimicrobial agents or other bioactive compounds. Additionally, the mechanism of action of Oxazole, 2-hexyl-5-methyl- can be further studied to better understand its potential use in scientific research.
Méthodes De Synthèse
Oxazole, 2-hexyl-5-methyl- can be synthesized using a variety of methods. One of the most common methods is the Hantzsch synthesis, which involves the reaction of an α-haloketone with an aldehyde and ammonia in the presence of a catalyst. Another method is the Fischer synthesis, which involves the reaction of an α-haloketone with a primary amine in the presence of a base. Both methods have been used to synthesize Oxazole, 2-hexyl-5-methyl- with high yields and purity.
Applications De Recherche Scientifique
Oxazole, 2-hexyl-5-methyl- has been used in various scientific research applications. It has been studied as a potential building block for the synthesis of new organic compounds with unique properties. It has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes have been studied for their potential use in catalysis and as sensors for metal ions. Additionally, Oxazole, 2-hexyl-5-methyl- has been studied for its potential use in organic electronics, where it has shown promise as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propriétés
Numéro CAS |
16400-62-7 |
|---|---|
Nom du produit |
Oxazole, 2-hexyl-5-methyl- |
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
2-hexyl-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H17NO/c1-3-4-5-6-7-10-11-8-9(2)12-10/h8H,3-7H2,1-2H3 |
Clé InChI |
HBVTUNBINLOXJK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=NC=C(O1)C |
SMILES canonique |
CCCCCCC1=NC=C(O1)C |
Synonymes |
2-Hexyl-5-methyloxazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



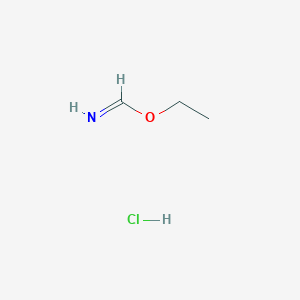
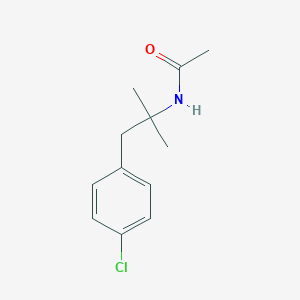
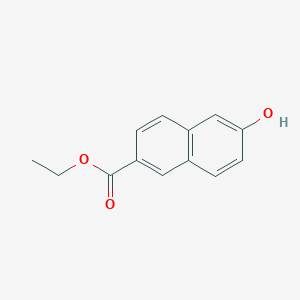
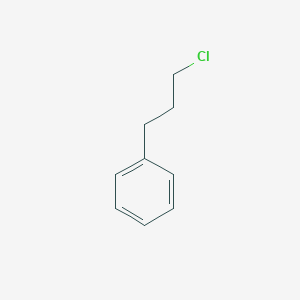
![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
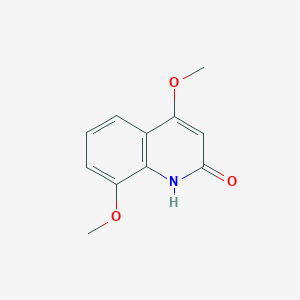
![(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B93463.png)
